2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride
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Overview
Description
2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride is a chemical compound with the molecular formula C19H21ClF3N3O3. It is known for its unique structure, which includes a morpholinoethyl group, a trifluoromethyl group, and a nicotinate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride typically involves the reaction of 2-(morpholin-4-yl)ethanol with 2-(trifluoromethyl)aniline and nicotinic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylate hydrochloride
- 2-(Morpholin-4-yl)ethyl 2-(trifluoromethyl)aniline
- Nicotinic acid derivatives
Uniqueness
2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride is unique due to its combination of a morpholinoethyl group, a trifluoromethyl group, and a nicotinate moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
86827-84-1 |
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Molecular Formula |
C19H21ClF3N3O3 |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H20F3N3O3.ClH/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25;/h1-6,13H,7-12H2,(H,23,24);1H |
InChI Key |
FYBLYUCJZSTSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
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